Benzyl 4-bromo-3-oxopiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-bromo-3-oxopiperidine-1-carboxylate is a heterocyclic compound that features a piperidine ring substituted with a benzyl group, a bromine atom, and a carboxylate ester. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyl 4-bromo-3-oxopiperidine-1-carboxylate can be synthesized through a multi-step process involving the bromination of piperidine derivatives followed by esterification. One common method involves the reaction of 4-oxopiperidine with bromine to introduce the bromine atom at the 4-position. This is followed by the esterification of the resulting 4-bromo-3-oxopiperidine with benzyl alcohol in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 4-bromo-3-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted piperidine derivatives.
Reduction: Formation of hydroxyl derivatives.
Oxidation: Formation of more oxidized piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl 4-bromo-3-oxopiperidine-1-carboxylate is used in various scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of Benzyl 4-bromo-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl 3-bromo-4-oxopiperidine-1-carboxylate
- Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
- 1-Boc-3-piperidone
Uniqueness
Benzyl 4-bromo-3-oxopiperidine-1-carboxylate is unique due to the specific positioning of the bromine atom and the benzyl ester group, which confer distinct reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound in synthetic and medicinal chemistry .
Eigenschaften
Molekularformel |
C13H14BrNO3 |
---|---|
Molekulargewicht |
312.16 g/mol |
IUPAC-Name |
benzyl 4-bromo-3-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C13H14BrNO3/c14-11-6-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
InChI-Schlüssel |
CDJPACRPKGUPQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC(=O)C1Br)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.